molecular formula C12H11NO2 B289188 alpha-Methyl-1H-indole-3-acrylic acid

alpha-Methyl-1H-indole-3-acrylic acid

Cat. No.: B289188
M. Wt: 201.22 g/mol
InChI Key: MQUKDCDDXFKISK-SOFGYWHQSA-N
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Description

Alpha-Methyl-1H-indole-3-acrylic acid is a synthetic indole derivative characterized by an acrylic acid chain substituted at the 3-position of the indole ring, with a methyl group attached to the alpha carbon (adjacent to the carboxylic acid group). Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The compound combines the aromatic indole scaffold with a modified acrylic acid moiety, making it structurally distinct from simpler indole-acid derivatives.

Key structural features:

  • Indole core: A bicyclic aromatic system with a nitrogen atom, enabling π-π stacking and hydrogen bonding.
  • Alpha-methyl acrylic acid chain: The methyl group enhances steric bulk and lipophilicity compared to non-methylated analogs.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+

InChI Key

MQUKDCDDXFKISK-SOFGYWHQSA-N

SMILES

CC(=CC1=CNC2=CC=CC=C21)C(=O)O

Isomeric SMILES

C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O

Canonical SMILES

CC(=CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

The table below compares alpha-Methyl-1H-indole-3-acrylic acid with four structurally related indole derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Log Po/w* Notable Properties
This compound C₁₂H₁₁NO₂ 201.22 Indole, α-methyl acrylic acid ~2.1† Increased lipophilicity, steric bulk
3-(1H-Indol-3-yl)acrylic acid C₁₁H₉NO₂ 187.19 Indole, acrylic acid 1.8‡ Higher solubility, lower steric hindrance
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole, acetic acid, 6-methyl substituent ~1.9† Shorter chain, indole methyl substitution
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole C₁₉H₁₈N₄O 318.38 Indole, triazole, methoxyphenyl ~3.5† Enhanced π-stacking, complex pharmacophore
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid C₁₄H₁₀N₃O₃S 299.31 Indole, thiazolidinone, carboxylic acid ~1.7† Polar, hydrogen-bonding motifs

*Log Po/w (octanol-water partition coefficient) estimated using analogs or computational tools (e.g., ESOL, Ghose). †Inferred from similar compounds . ‡Reported in for 3-(1H-Indol-3-yl)acrylic acid.

Key Observations:

Steric Effects : The methyl group may hinder interactions with flat binding pockets (e.g., enzyme active sites) compared to acetic acid derivatives .

Complexity: Triazole- and thiazolidinone-containing analogs (e.g., ) exhibit higher molecular weights and diverse pharmacophores but reduced synthetic accessibility.

Challenges:
  • Regioselectivity : Ensuring methylation occurs exclusively at the alpha position.
  • Purification : Column chromatography (e.g., 70:30 EtOAc:hexanes) may be required, as seen in for triazole-indole derivatives .

Spectroscopic and Analytical Data

  • 1H NMR : The alpha-methyl group would appear as a singlet near δ 2.3–2.5 ppm. The indole NH proton typically resonates at δ ~10–12 ppm .
  • 13C NMR : The methyl carbon is expected at δ ~20–25 ppm, while the acrylic acid carbons (C=O and α/β carbons) would align with shifts in (δ 101–144 ppm for aromatic carbons) .
  • HRMS : A molecular ion peak at m/z 201.22 [M+H]+ would confirm the molecular formula.

Q & A

Q. What spectroscopic techniques are recommended for characterizing alpha-Methyl-1H-indole-3-acrylic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid and acrylate functional groups via O-H (~2500-3300 cm⁻¹) and C=O (~1680-1720 cm⁻¹) stretches. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity. Cross-referencing with analogous compounds, such as 6-methylindole-3-carboxylic acid (MW: 175.18 g/mol, C₁₀H₉NO₂), can aid spectral interpretation .

Q. What are the key steps in synthesizing this compound?

Methodological Answer: A typical route involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with acrylate precursors under acidic conditions. For example, refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) promotes cyclization and dehydration. Post-synthesis, recrystallization from dimethylformamide (DMF)/acetic acid mixtures enhances purity. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) are critical .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Analyze degradation products using HPLC-MS and track changes in melting point (analogous compounds like 6-methylindole-3-carboxylic acid melt at ~411°C). Use thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized?

Methodological Answer: Systematic variation of reaction parameters is essential. For instance, replacing acetic acid with trifluoroacetic acid (TFA) may enhance cyclization efficiency. Catalytic additives like p-toluenesulfonic acid (PTSA) or microwave-assisted heating could reduce reaction time. Design of Experiments (DoE) approaches, such as factorial designs, can identify interactions between temperature, solvent polarity, and catalyst loading. Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves recovery .

Q. How should contradictions in experimental data on physicochemical properties be resolved?

Methodological Answer: Replicate experiments under controlled conditions (e.g., standardized humidity, inert atmosphere). Compare results with structurally similar compounds (e.g., logP = 2.17 for 6-methylindole-3-carboxylic acid) to identify outliers. Employ statistical tools like principal component analysis (PCA) to isolate variables causing discrepancies. Cross-validate using multiple techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions to identify reactive sites (e.g., α,β-unsaturated carbonyl). Molecular dynamics (MD) simulations assess solvation effects. Pair these with experimental kinetic studies (e.g., reaction rates with amines or thiols) to validate computational predictions .

Q. What methodological frameworks are suitable for studying biological activity in derivatives?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity via MTT assay) for preliminary screening. For mechanistic insights, combine proteomics (e.g., affinity chromatography) with molecular docking. Dose-response curves and IC₅₀ calculations ensure reproducibility. Avoid overreliance on single assays; orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) reduce false positives .

Q. How can researchers elucidate reaction mechanisms in the synthesis of indole-acrylate hybrids?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O in carboxylic acid groups) tracks bond formation/cleavage. Intermediate trapping (e.g., using TEMPO for radical pathways) and characterization via LC-MS provides mechanistic clues. Kinetic isotope effects (KIE) studies distinguish between concerted and stepwise pathways. Compare with analogous syntheses (e.g., thiazole-indole hybrids) to identify common intermediates .

Q. What strategies enable comparative analysis of this compound with its halogenated analogs?

Methodological Answer: Synthesize analogs with halogens (e.g., Cl, Br) at the 6-position. Use X-ray crystallography to compare bond lengths and angles. Evaluate electronic effects via cyclic voltammetry (CV) and Hammett substituent constants. Correlate structural differences with bioactivity using multivariate regression analysis .

Q. How should experimental designs be structured for high-throughput screening of derivatives?

Methodological Answer: Implement fragment-based library design, prioritizing substituents with varying steric and electronic profiles (e.g., methyl, methoxy, nitro groups). Use robotic liquid handlers for parallel synthesis. Validate hits using dose-response assays and counter-screens against off-targets. Apply cheminformatics tools (e.g., ROCS for shape similarity) to prioritize lead compounds .

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